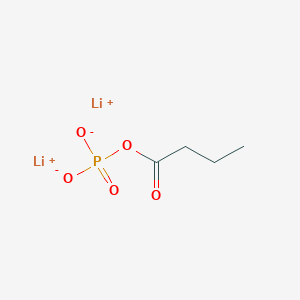

Butyryl Phosphate Dilithium Salt

Description

Butyryl Phosphate Dilithium Salt (CAS: 162067-50-7) is a biochemical compound with the molecular formula C₄H₇O₅P·2Li and a molecular weight of 267.8 g/mol . It is classified as a highly purified reagent, typically available in 500 mg quantities for research applications . Structurally, it consists of a butyryl group (a four-carbon acyl chain) esterified to a phosphate group, stabilized by two lithium counterions. This compound plays a critical role in metabolic studies, particularly in enzymatic assays and as a substrate for investigating acyl-phosphate-dependent pathways .

This compound is utilized in enzyme kinetics research, where its stability and solubility in aqueous buffers make it suitable for in vitro experiments. Its applications extend to studies on Clostridial solventogenesis, where intracellular butyryl phosphate levels correlate with metabolic flux in bacteria like Clostridium acetobutylicum .

Properties

Molecular Formula |

C₄H₇Li₂O₅P |

|---|---|

Molecular Weight |

179.95 |

Synonyms |

Butanoic Acid Phosphono Ester Dilithium Salt; Butanoyl Phosphate Dilithium Salt; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyryl Phosphate Dilithium Salt belongs to a family of acyl-phosphate dilithium salts. Below is a comparative analysis with structurally and functionally related compounds:

Acetyl Phosphate Dilithium Salt

- CAS : 16333-96-3

- Molecular Formula : C₂H₃O₅P·2Li

- Molecular Weight : 138.02 g/mol

- Key Differences :

- Structure : Acetyl Phosphate has a two-carbon acyl chain (acetyl) compared to Butyryl Phosphate’s four-carbon chain.

- Metabolic Role : Acetyl Phosphate is a central metabolite in acetate assimilation and acetyl-CoA synthesis, whereas Butyryl Phosphate is linked to butyrate metabolism and solventogenesis .

- Stability : Butyryl Phosphate’s longer acyl chain may reduce solubility in polar solvents compared to Acetyl Phosphate, though both are stabilized by lithium ions for laboratory use.

Dihydroxyacetone Phosphate Dilithium Salt

- CAS: Not explicitly listed (product code: sc-214896)

- Molecular Formula : C₃H₅O₆P·2Li

- Molecular Weight : ~184.0 g/mol (estimated)

- Key Differences :

- Function : Dihydroxyacetone Phosphate (DHAP) is a glycolysis intermediate and substrate for triosephosphate isomerase, unlike Butyryl Phosphate, which participates in acyl transfer reactions.

- Applications : DHAP is used in enzyme activity assays (e.g., aldolase), while Butyryl Phosphate is applied in studies of acyl-phosphate-dependent enzymes like phosphotransacetylases .

Butyryl-L-Carnitine Chloride

- CAS : 162067-50-7 (same as this compound, but distinct compound)

- Molecular Formula: C₁₁H₂₂NO₄·Cl

- Molecular Weight : 267.8 g/mol

- Key Differences :

Data Table: Comparative Properties of Acyl-Phosphate Derivatives

Research Findings and Functional Insights

- Butyryl Phosphate in Microbial Metabolism: In Clostridium acetobutylicum, intracellular butyryl phosphate concentrations (up to 0.5 mM) correlate with solvent production (butanol/acetone), highlighting its role as a metabolic regulator .

- Enzymatic Specificity : Butyryl Phosphate is selectively utilized by butyrate kinases (e.g., Buk1 in C. acetobutylicum), whereas Acetyl Phosphate interacts with acetate kinases. This specificity underscores the importance of acyl chain length in enzyme-substrate recognition .

- Stability in Assays : Lithium-stabilized acyl-phosphates exhibit enhanced shelf life compared to sodium or potassium salts, making them preferred reagents in biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.